molecular formula C6H13NO2 B2386111 N-ethyl-3-hydroxybutanamide CAS No. 89584-18-9

N-ethyl-3-hydroxybutanamide

Katalognummer B2386111
CAS-Nummer: 89584-18-9
Molekulargewicht: 131.175
InChI-Schlüssel: GSIPBDZNJDVUEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-hydroxybutanamide derivatives has been reported in the literature . The paper presents the synthesis of five new N-hydroxybutanamide derivatives and the results of studies on their MMP inhibition activity, cytotoxicity, acute toxicity, and antitumor activity .


Molecular Structure Analysis

The molecular formula of N-ethyl-3-hydroxybutanamide is C6H13NO2 . The molecular weight is 131.17 g/mol . The InChI representation of the molecule is InChI=1S/C6H13NO2/c1-3-7-6(9)4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9) .


Physical And Chemical Properties Analysis

N-ethyl-3-hydroxybutanamide has a molecular weight of 131.17 g/mol . It has a topological polar surface area of 49.3 Ų . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . The exact mass of the compound is 131.094628657 g/mol .

Wissenschaftliche Forschungsanwendungen

Inhibition of Matrix Metalloproteinases (MMPs)

N-ethyl-3-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs) . The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed the inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM .

Cytotoxicity

These compounds exhibited low toxicity towards carcinoma cell lines HeLa and HepG2 . The iodoaniline derivative was also slightly toxic to glioma cell lines A-172 and U-251 MG . Non-cancerous FetMSC and Vero cells were found to be the least sensitive to all the compounds .

Antitumor Activity

In a mouse model of B16 melanoma, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth .

Antimetastatic Activity

The same iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide also showed an 88.6% inhibition of metastasis .

Low Acute Toxicity

In vivo studies demonstrated that the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide had low acute toxicity .

Potential Lead Structure for New MMP Inhibitors

The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has potential as a lead structure for the development of new MMP inhibitors .

Cost-Effective Method for Synthesis of Inhibitors of Metalloenzymes

The novel method of N-substituted succinimide ring opening used for synthesizing these N-hydroxybutanamide derivatives can be a cost-effective method for the synthesis of inhibitors of metalloenzymes with promising antitumor potential .

Wirkmechanismus

Target of Action

N-Ethyl-3-hydroxybutanamide, also known as Embutramide , is a small molecule that interacts with various targets in the body.

Biochemical Pathways

It is possible that this compound could influence various pathways due to its potential interactions with multiple targets. The downstream effects of these pathway alterations would depend on the specific pathways involved .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Some studies suggest that certain derivatives of n-hydroxybutanamide may have antitumor and antimetastatic effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action can be influenced by the biological environment within the body, including the presence of other molecules, the state of the target cells, and various physiological conditions.

Eigenschaften

IUPAC Name

N-ethyl-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7-6(9)4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIPBDZNJDVUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-hydroxybutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.